molecular formula C22H22N4O3 B7698014 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

Número de catálogo B7698014
Peso molecular: 390.4 g/mol
Clave InChI: HIJCIFNJXSLUPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide, also known as EMA401, is a novel drug candidate that has shown potential in treating chronic pain. It is a small molecule drug that acts as an antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to reduce pain in preclinical studies.

Mecanismo De Acción

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide acts as an antagonist of the AT2R, which is involved in pain processing and modulation. By blocking the AT2R, this compound reduces the transmission of pain signals in the spinal cord, leading to a reduction in pain.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain in preclinical models of chronic pain without causing significant side effects. It does not affect blood pressure or heart rate, suggesting that it may be a safe and effective treatment for chronic pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is a small molecule drug that can be easily synthesized and purified. It has been extensively studied in preclinical models of chronic pain, making it a valuable tool for researchers studying pain processing and modulation. However, its efficacy and safety in humans have not yet been fully established, and further clinical trials are needed to determine its potential as a treatment for chronic pain.

Direcciones Futuras

There are several potential future directions for research on N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide. One area of interest is the development of more potent and selective AT2R antagonists that may be more effective in treating chronic pain. Another area of interest is the investigation of the potential use of this compound in combination with other pain medications to enhance its efficacy. Finally, further clinical trials are needed to determine the safety and efficacy of this compound in humans, which may pave the way for its approval as a treatment for chronic pain.

Métodos De Síntesis

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-amino-4-methylpyrazolo[3,4-b]quinoline, followed by the reaction of the resulting intermediate with ethyl iodide. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. It has been shown to be effective in reducing pain in these models, suggesting that it may have potential as a treatment for chronic pain in humans.

Propiedades

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-5-26-21-16(11-14-8-6-7-13(2)19(14)23-21)20(25-26)24-22(27)15-9-10-17(28-3)18(12-15)29-4/h6-12H,5H2,1-4H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJCIFNJXSLUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.